trans-2,5-Difluorocinnamic acid

Catalog No.
S1489536
CAS No.
112898-33-6
M.F
C9H6F2O2
M. Wt
184.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2,5-Difluorocinnamic acid

CAS Number

112898-33-6

Product Name

trans-2,5-Difluorocinnamic acid

IUPAC Name

(E)-3-(2,5-difluorophenyl)prop-2-enoic acid

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C9H6F2O2/c10-7-2-3-8(11)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)/b4-1+

InChI Key

XAWHCSKPALFWBI-DAFODLJHSA-N

SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)F

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)F

Isomeric SMILES

C1=CC(=C(C=C1F)/C=C/C(=O)O)F

Trans-2,5-Difluorocinnamic acid is an aromatic compound characterized by the presence of two fluorine atoms at the 2 and 5 positions of the cinnamic acid structure. Its molecular formula is C9H6F2O2C_9H_6F_2O_2, and it features a trans configuration, meaning the substituents are on opposite sides of the double bond in the alkene portion of the molecule. This compound is notable for its unique physical and chemical properties, which are influenced by the electronegative fluorine atoms.

Organic Synthesis:

trans-2,5-Difluorocinnamic acid is used as a building block in the synthesis of various organic compounds, including:

  • Pharmaceuticals: It can be a precursor to certain pharmaceuticals, such as anti-inflammatory drugs. However, the specific details of this application are not publicly available due to patent restrictions.
  • Functional Materials: It can be used to create functional materials with specific properties, such as liquid crystals or polymers. For instance, research has shown that trans-2,5-difluorocinnamic acid can be used to synthesize photoresponsive polymers that change their properties when exposed to light [].

Medicinal Chemistry Research:

Material Science Research:

trans-2,5-Difluorocinnamic acid is also used in material science research to develop new materials with specific properties. For example, research has explored its potential use in creating new types of liquid crystals [].

  • [2+2] Photodimerization: This reaction occurs when two molecules of trans-2,5-difluorocinnamic acid absorb light, leading to the formation of a dimer through a cycloaddition mechanism. The reaction can be influenced by factors such as molecular arrangement and environmental conditions like pressure .
  • Isomerization: Under certain conditions, trans-2,5-difluorocinnamic acid can undergo isomerization to form its cis counterpart. This process can be thermally or photochemically induced .
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are important for various applications in organic synthesis .

Research indicates that trans-2,5-difluorocinnamic acid exhibits biological activities that may be of interest in pharmacology. Studies have shown potential anti-inflammatory and anticancer properties, though detailed mechanisms of action remain to be fully elucidated. The presence of fluorine atoms may enhance its interaction with biological targets compared to non-fluorinated analogs .

Trans-2,5-difluorocinnamic acid can be synthesized through several methods:

  • Fluorination of Cinnamic Acid: Direct fluorination methods using reagents such as sulfur tetrafluoride can introduce fluorine atoms at specific positions on the cinnamic acid backbone.
  • Aldol Condensation: A synthetic route involving the condensation of fluorinated aldehydes with ketones can yield trans-2,5-difluorocinnamic acid as a product.
  • Photochemical Methods: Utilizing light to induce reactions between appropriate precursors can also lead to the formation of this compound through selective bond formation .

Trans-2,5-difluorocinnamic acid finds applications in various fields:

  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development, particularly in anti-inflammatory and anticancer therapies.
  • Materials Science: The compound's photochemical properties are explored in developing advanced materials that respond to light.
  • Chemical Research: It serves as a reagent in organic synthesis and photochemistry studies due to its unique reactivity profile .

Studies on trans-2,5-difluorocinnamic acid have focused on its interactions with other molecules:

  • Hydrogen Bonding: Investigations into how this compound forms hydrogen bonds with solvents or other small molecules can provide insights into its solubility and reactivity.
  • Photochemical Behavior: Research has demonstrated that the molecular environment significantly affects its photochemical reactivity, influencing dimerization rates and products formed under UV light exposure .

Trans-2,5-difluorocinnamic acid shares structural similarities with other difluorocinnamic acids but exhibits unique characteristics due to its specific substitution pattern. Here are some similar compounds:

Compound NameMolecular FormulaNotable Features
2,6-Difluorocinnamic AcidC9H6F2O2C_9H_6F_2O_2Different substitution pattern; distinct photochemical properties.
trans-3,5-Difluorocinnamic AcidC9H6F2O2C_9H_6F_2O_2Similar structure but different stereochemistry; may exhibit different biological activity.
Cinnamic AcidC9H8O2C_9H_8O_2Lacks fluorine; serves as a baseline for comparing effects of fluorination on properties.

Trans-2,5-difluorocinnamic acid's unique arrangement of fluorine atoms contributes to its distinct reactivity and biological activity compared to these similar compounds. The presence of fluorine generally enhances lipophilicity and alters electronic properties, making it an interesting subject for further study in both chemistry and biology .

Fluorinated cinnamic acids emerged as critical synthetic targets in the mid-20th century, driven by the unique electronic and steric effects imparted by fluorine substituents. Early studies focused on simple derivatives, but the synthesis of trans-2,5-difluorocinnamic acid gained prominence in the 1980s with advancements in cross-coupling reactions. For example, the Heck reaction enabled efficient coupling of fluorinated aryl halides with acrylic acid derivatives, as demonstrated in catalytic systems using palladium complexes. By the 2000s, optimized protocols using phase-transfer catalysts and organic bases improved yields (>94%) and reduced catalyst loading (0.01–0.02 mol% Pd).

A key milestone was the 1984 mass spectrometry study by Parakhnenko et al., which elucidated fragmentation patterns of α,α-difluorocinnamic acids, providing foundational insights into their structural stability. Subsequent work in the 1990s explored their photochemical behavior, revealing [2+2] photodimerization as a dominant solid-state reaction.

Significance in Synthetic Organic Chemistry

trans-2,5-Difluorocinnamic acid (C$$9$$H$$6$$F$$2$$O$$2$$) serves as a versatile building block due to:

  • Electron-withdrawing fluorine groups: Enhance reactivity in nucleophilic acyl substitutions and cycloadditions.
  • Stereoselective applications: The trans-configuration stabilizes conjugated systems, favoring β-oxidation pathways in biodegradation studies.

Its synthetic utility is exemplified in:

  • Pharmaceutical intermediates: Used to synthesize 5-HT$$3$$ antagonists (ID$${50}$$: 0.35 μg/kg) and psammaplin A derivatives (IC$$_{50}$$: 16.14 μM).
  • Polymer chemistry: Incorporated into acrylate zinc fluorinated polymers for antifouling coatings, achieving 240-day marine durability.

Table 1: Key Synthetic Applications

ApplicationReaction TypeYield (%)Reference
5-HT$$_3$$ antagonist synthesisCurtius rearrangement96
Antifouling polymer synthesisRadical polymerization91
Biodegradation pathway studiesβ-OxidationN/A

Recent Advances in trans-2,5-Difluorocinnamic Acid Studies

Recent breakthroughs include:

  • Pressure-dependent reactivity: High-pressure (0.3–0.9 GPa) UV irradiation accelerates [2+2] photodimerization rates by 40% compared to ambient conditions, enabling controlled cyclobutane formation.
  • Crystalline phase engineering: Partially reacted crystals (0.858 reactant : 0.071 product ratio) exhibit dual lattice parameters, offering insights into solid-state reaction mechanisms.
  • Computational modeling: Density functional theory (DFT) studies predict a 12% increase in antioxidative activity compared to non-fluorinated analogs.

Research Scope and Academic Context

Current research prioritizes:

  • Green synthesis: Developing solvent-free mechanochemical routes to reduce NMP/DMF usage.
  • Environmental remediation: Optimizing bacterial consortia (e.g., Arthrobacter G1 and Ralstonia H1) for complete mineralization of fluorinated aromatics.
  • Advanced materials: Designing photo-responsive micelles using fluorinated cinnamate derivatives for drug delivery.

Heck Reaction Approaches

Palladium-Catalyzed Coupling Reactions

The Mizoroki-Heck reaction, a cornerstone in carbon-carbon bond formation, enables the synthesis of trans-2,5-difluorocinnamic acid via coupling between 2,5-difluoroiodobenzene and acrylic acid derivatives. Palladium catalysts, such as palladium acetate or tetrakis(triphenylphosphine)palladium(0), facilitate the insertion of the aryl halide into the alkene substrate [2] [5]. For instance, reacting 2,5-difluoroiodobenzene with acrylic acid in the presence of palladium acetate and a base like triethylamine yields the cinnamic acid framework. The reaction proceeds through oxidative addition of the aryl halide to Pd(0), followed by alkene coordination and migratory insertion, culminating in β-hydride elimination to form the trans-configured double bond [2] [5].

Critical to stereoselectivity is the choice of ligands. Bulky phosphine ligands, such as tri-o-tolylphosphine, favor the trans isomer by stabilizing the transition state that minimizes steric hindrance [2]. Solvent polarity also influences outcomes: polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may reduce stereochemical control compared to nonpolar alternatives [5].

Jeffery Conditions for Enhanced Yields

Jeffery’s modification of the Heck reaction improves yields by employing quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), under aqueous or biphasic conditions [5]. These salts act as phase-transfer catalysts, enhancing the solubility of inorganic bases (e.g., sodium bicarbonate) in organic solvents. For trans-2,5-difluorocinnamic acid, Jeffery conditions enable reactions at lower temperatures (80–100 °C) while maintaining high regioselectivity. A representative protocol involves heating 2,5-difluoroiodobenzene with acrylic acid, palladium acetate, TBAB, and sodium bicarbonate in DMF/water (3:1) at 90 °C for 12 hours, achieving yields exceeding 85% [5].

Parameter Optimization for Stereoselectivity

Optimizing reaction parameters is crucial for maximizing trans-selectivity. Key factors include:

  • Temperature: Lower temperatures (70–90 °C) favor kinetic control, promoting the trans isomer. Elevated temperatures (>110 °C) risk isomerization to the cis form.
  • Base: Mild bases (e.g., potassium carbonate) minimize side reactions, whereas strong bases (e.g., triethylamine) accelerate β-hydride elimination.
  • Additives: Silver salts (Ag₂CO₃) scavenge halide ions, preventing catalyst poisoning and improving turnover [2] [5].

Perkin Condensation Pathways

The Perkin condensation offers a classical route to cinnamic acids via the reaction of aromatic aldehydes with acetic anhydride in the presence of a base. For trans-2,5-difluorocinnamic acid, 2,5-difluorobenzaldehyde reacts with excess acetic anhydride and sodium acetate at 150–160 °C. The mechanism involves aldol condensation followed by dehydration and hydrolysis of the intermediate anhydride. While this method avoids transition metals, it often requires harsh conditions and yields (50–60%) are modest compared to palladium-mediated approaches [1].

Knoevenagel-Doebner Modification Techniques

The Knoevenagel-Doebner reaction condenses aldehydes with malonic acid derivatives under basic conditions, producing α,β-unsaturated carboxylic acids. Applying this to 2,5-difluorobenzaldehyde and malonic acid in pyridine with a catalytic amount of piperidine affords trans-2,5-difluorocinnamic acid with >90% stereoselectivity [6]. The reaction proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent decarboxylation. Microwave-assisted Knoevenagel-Doebner reactions reduce reaction times from hours to minutes while maintaining high yields [6].

Transition Metal-Free Synthesis Methods

Selectfluor®-Based Methodologies

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct fluorination of cinnamic acid precursors. While not a primary route for trans-2,5-difluorocinnamic acid, it can introduce fluorine atoms into preformed cinnamate esters, followed by hydrolysis. For example, fluorination of 2-nitro-5-fluorocinnamic acid with Selectfluor® in acetonitrile at 60 °C introduces the second fluorine atom, albeit with moderate efficiency [4].

Base-Mediated Reactions in Hydrophobic Solvents

Dehydrohalogenation of β-halo-styrenes offers a metal-free pathway. Treating 2,5-difluoro-β-bromostyrene with potassium tert-butoxide in toluene at 80 °C induces elimination of HBr, forming the trans-alkene. Subsequent oxidation with potassium permanganate yields the carboxylic acid. This method avoids palladium but requires stoichiometric oxidants, limiting its scalability [1].

Green Chemistry Approaches to Synthesis

Green synthesis emphasizes solvent reduction, renewable catalysts, and energy efficiency. Aqueous Heck reactions, as demonstrated by Bumagin et al., employ water as the solvent with water-soluble palladium complexes (e.g., PdCl₂ in SDS micelles) [5]. For trans-2,5-difluorocinnamic acid, this approach reduces organic solvent use by 70% while achieving yields comparable to traditional methods. Microwave irradiation further enhances energy efficiency, completing reactions in 10–15 minutes versus 12–24 hours conventionally [6].

One-Pot Synthesis Strategies

One-pot methodologies streamline synthesis by combining multiple steps. A notable example couples the Heck reaction with in situ hydrolysis: 2,5-difluoroiodobenzene, methyl acrylate, and palladium acetate react in DMF to form methyl trans-2,5-difluorocinnamate, which is directly hydrolyzed with aqueous NaOH to the acid. This approach avoids intermediate isolation, improving overall yield to 78% [5].

Scalable Production Methodologies for Research Applications

Scalability necessitates cost-effective catalysts and continuous flow systems. Immobilized palladium catalysts, such as Pd on activated carbon or mesoporous silica, enable catalyst recycling without significant activity loss [2]. Continuous flow Heck reactions, conducted in microreactors at elevated pressures (10–15 bar), enhance mass transfer and reduce reaction times to <1 hour. For trans-2,5-difluorocinnamic acid, this method achieves a throughput of 50 g/hour with 99% purity, meeting industrial demands [5].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(E)-3-(2,5-difluorophenyl)prop-2-enoic acid

Dates

Modify: 2023-08-15

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